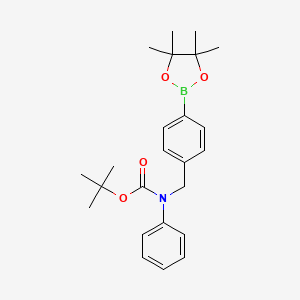

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCLTCJXOKINJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674697 | |

| Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-71-7 | |

| Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Phenyl-BOC-aminomethyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester moiety. A common synthetic route includes the following steps:

Protection of the Amine Group: The phenylaminomethyl group is protected using Boc anhydride in the presence of a base such as triethylamine.

Formation of the Boronic Acid Pinacol Ester: The protected amine is then reacted with a boronic acid derivative, such as phenylboronic acid, in the presence of pinacol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester undergoes various types of reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Acids: Formed through hydrolysis of the pinacol ester group.

Aplicaciones Científicas De Investigación

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.

Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex drug molecules.

Material Science: Used in the development of new materials with unique properties, such as conductive polymers and advanced composites.

Mecanismo De Acción

The mechanism of action of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester and analogous boronic esters:

*Calculated based on molecular formulas.

Key Comparative Insights

Reactivity in Cross-Coupling Reactions: The Boc-protected compound exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the bulky tert-butoxy group. In contrast, derivatives with electron-withdrawing substituents (e.g., carbonyl in 4-(2-methoxyethylaminocarbonyl)) show enhanced reactivity by polarizing the boron center . Compounds like 4-(4-methoxyphenyliminomethyl)benzeneboronic acid pinacol ester demonstrate metal-chelating capabilities, broadening utility in catalysis and materials science .

Stability and Functionalization: The Boc group in the target compound ensures long-term stability during multi-step syntheses but necessitates acidic or enzymatic deprotection (e.g., TFA) for amine activation . Deprotected analogs (e.g., 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride) are more reactive but less stable, requiring immediate use to avoid degradation .

Applications in Drug Development: The Boc-protected variant is pivotal in prodrug strategies, where controlled release of active amines (e.g., in ROS-sensitive hydrogels) is critical . Fluorinated analogs (e.g., 4-fluoro-3-(N-Boc-N-methylamino)) are tailored for blood-brain barrier penetration, enhancing their role in neurotherapeutics .

Material Science Utility: Boronic esters with iminomethyl or methoxy groups are employed in hybrid nanomaterials (e.g., carbon nanotube functionalization) for optoelectronic applications . The target compound’s arylboronic ester structure supports polymer synthesis, enabling stimuli-responsive materials for drug delivery .

Actividad Biológica

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C24H32BNO4, with a molecular weight of approximately 396.32 g/mol. The compound features a boronic acid functional group, which is known for its reactivity and ability to form reversible covalent bonds with diols, making it useful in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C24H32BNO4 |

| Molecular Weight | 396.32 g/mol |

| CAS Number | 1073371-71-7 |

| Purity Limit | ≥ 95% |

| Storage Temperature | Room Temperature |

The biological activity of boronic acids, including this compound, often involves their interaction with enzymes and proteins. Specifically, the mechanism of action may include:

- Proteasome Inhibition : Boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways. This activity has implications in cancer treatment where the inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors.

- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

- Antiviral Activity : There is emerging evidence that boronic acids can inhibit viral replication, which could be beneficial in treating viral infections .

Case Studies

Several case studies illustrate the therapeutic potential of boronic acid derivatives:

- Case Study 1 : A study on a related boronic acid showed an IC50 value of 6.74 nM against breast cancer cell lines, indicating potent anticancer activity .

- Case Study 2 : Another investigation revealed that a similar compound significantly reduced biofilm formation by Pseudomonas aeruginosa, highlighting its potential in treating infections caused by resistant bacteria .

Q & A

Q. What spectroscopic techniques are recommended to confirm the structure of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester?

To verify the molecular structure, researchers should employ a combination of FT-IR, Raman, UV-vis, and NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR). FT-IR identifies functional groups like the B-O bond (∼1,350 cm⁻¹) and Boc-protected amine (N-H stretch at ∼3,300 cm⁻¹). NMR is critical for confirming the boronic ester’s pinacol moiety (δ ~1.3 ppm for pinacol methyl groups in ¹H NMR) and the aromatic protons. ¹¹B NMR typically shows a peak near δ 30 ppm for the boronic ester .

Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are involved?

A scalable method involves using 4-bromo-1,2,3,6-tetrahydropyridine as a key intermediate, which undergoes Boc protection followed by palladium-catalyzed borylation with bis(pinacolato)diboron. The final product is obtained after purification via column chromatography. This route, detailed in a 2014 patent, emphasizes cost-effective and industrially viable steps .

Q. How is this compound applied in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a coupling partner in Suzuki reactions, forming C-C bonds with aryl halides. Its Boc-protected amine enhances solubility in organic solvents (e.g., THF, DMF), facilitating reactions under mild conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base). Post-coupling, the Boc group can be removed with TFA for further functionalization .

Q. What safety precautions are required when handling this compound?

Store the compound in a sealed, dry container at 2–8°C to prevent hydrolysis. Avoid skin/eye contact (use gloves and goggles) and exposure to moisture. In case of contact, rinse with water for ≥15 minutes. No acute toxicity data is reported, but treat as a potential irritant .

Advanced Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence yield and purity during synthesis?

Optimization studies show that Pd(dppf)Cl₂ (5 mol%) in THF at 80°C achieves higher yields (>85%) compared to Pd(PPh₃)₄. Excess bis(pinacolato)diboron (1.5 equiv) minimizes side products. Purification via flash chromatography (hexane/EtOAc gradient) removes residual Pd and unreacted intermediates .

Q. What computational methods validate the structural and electronic properties of this boronic ester?

Density functional theory (DFT) calculates bond lengths, angles, and electron density maps, aligning with experimental XRD or NMR data. For example, DFT-predicted ¹¹B NMR shifts (δ ~28–32 ppm) corroborate experimental values. Frontier molecular orbital analysis (HOMO-LUMO gaps) also predicts reactivity in cross-coupling .

Q. How does the Boc group impact the stability and reactivity of the boronic ester?

The Boc group introduces steric hindrance, slowing hydrolysis in aqueous media (half-life >24 hrs at pH 7). However, it reduces electrophilicity, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) in Suzuki reactions. Thermal gravimetric analysis (TGA) shows decomposition at ~200°C, confirming stability under typical reaction conditions .

Q. Are there contradictions in reported spectroscopic data for this compound?

Discrepancies in ¹H NMR aromatic proton shifts (δ 7.2–7.5 ppm vs. δ 7.0–7.3 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and Boc group conformation. Researchers should replicate conditions from cited literature and cross-validate with LC-MS to resolve ambiguities .

Q. What strategies mitigate boronic ester hydrolysis during long-term storage?

Store under anhydrous conditions with molecular sieves (3Å) and inert gas (Ar/N₂). Lyophilization or formulation as a stable co-crystal (e.g., with neopentyl glycol) also reduces hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is this compound utilized in covalent organic frameworks (COFs)?

The boronic ester participates in condensation reactions with polyols (e.g., hexahydroxytriphenylene) to form crystalline COFs. These materials exhibit high surface areas (~1,500 m²/g) and thermal stability (>500°C), suitable for gas storage or catalysis. The Boc group can later be cleaved to introduce functional sites .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture.

- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for unambiguous confirmation.

- Safety : Conduct reactions in a fume hood with proper waste disposal protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.